molecular formula C24H31N3O5S B2755550 N-(4-(N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide CAS No. 922075-53-4

N-(4-(N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide

Cat. No.: B2755550
CAS No.: 922075-53-4
M. Wt: 473.59
InChI Key: NQNADCISGMAXGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide is a structurally complex sulfonamide-acetamide hybrid compound with a fused benzooxazepin core. Its unique architecture includes a seven-membered oxazepin ring substituted with isopentyl (3-methylbutyl) and dimethyl groups at positions 5 and 3, respectively, and a sulfamoylphenylacetamide moiety at position 6.

Properties

IUPAC Name

N-[4-[[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O5S/c1-16(2)12-13-27-21-11-8-19(14-22(21)32-15-24(4,5)23(27)29)26-33(30,31)20-9-6-18(7-10-20)25-17(3)28/h6-11,14,16,26H,12-13,15H2,1-5H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQNADCISGMAXGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide is a complex organic compound belonging to the class of benzoxazepines. This article delves into its biological activity, highlighting its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

PropertyValue
Molecular Formula C22H32N4O4S
Molecular Weight 448.6 g/mol
CAS Number 1428373-16-3

This compound features a tetrahydrobenzo[b][1,4]oxazepine core with an isopentyl substituent and a sulfamoyl group, which may contribute to its biological properties.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of benzoxazepine derivatives similar to this compound. These derivatives exhibited limited activity against various bacterial pathogens. For instance:

  • Bacterial Pathogens Tested : The compounds showed significant activities against specific strains but limited overall antimicrobial efficacy.

Anticancer Activity

The anticancer potential of benzoxazepine derivatives has been a focal point in recent research. The following findings were noted:

  • Cytotoxicity : Compounds demonstrated cytotoxic effects on selected solid tumor cell lines. The degree of cytotoxicity varied depending on the cancer cell type used in the studies.
  • Cytokine Release : The impact on the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) was observed, suggesting a mechanism through which these compounds may exert their anticancer effects.

Anti-inflammatory Activity

Benzoxazepine derivatives have also shown promise as anti-inflammatory agents. The studies indicated that these compounds could modulate inflammatory responses in various biological systems.

Case Studies

  • Study on Anticancer Effects :
    • A study published in the Journal of Brazilian Chemical Society evaluated the effects of synthesized benzoxazepine derivatives on human cancer cells. The results indicated that certain derivatives significantly inhibited cancer cell proliferation while affecting cytokine levels differently based on the cell line used .
  • Antimicrobial Testing :
    • In another study focusing on antimicrobial susceptibility testing, various benzoxazepine derivatives were compared to tetracycline as a control. The results highlighted some compounds' effectiveness against specific bacterial strains while noting an overall limited spectrum of activity .

Conclusion and Future Directions

This compound shows potential as a therapeutic agent with multifaceted biological activities including antimicrobial, anticancer, and anti-inflammatory effects. However, further research is required to elucidate its mechanisms of action and optimize its efficacy for clinical applications.

Future studies should focus on:

  • Mechanistic Studies : Understanding how this compound interacts at the molecular level with target cells.
  • In Vivo Studies : Evaluating its pharmacokinetics and pharmacodynamics in animal models to better predict human responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Similarity Analysis

The compound shares structural motifs with sulfonamide- and acetamide-containing derivatives documented in chemical databases. Key analogues (Table 1) include:

IUPAC Name CAS Number Similarity Score Key Structural Differences
N-(5-Methylisoxazol-3-yl)-4-(methylsulfonamido)benzenesulfonamide 156324-47-9 0.86 Isoxazole ring replaces benzooxazepin; lacks isopentyl and dimethyl groups
2-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide 901397-84-0 0.94 Chloroacetamide substituent; smaller isoxazole heterocycle
3-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}propanamide 133071-57-5 0.91 Chloropropanamide chain; reduced steric bulk compared to isopentyl group
3-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)propanoic acid 795287-23-9 0.89 Carboxylic acid terminus; polar substituent enhances solubility

Table 1 : Structural analogues of the target compound with similarity scores (0.86–0.94) and key differences .

Functional Implications

Heterocyclic Core :

  • The benzooxazepin ring in the target compound introduces conformational rigidity and a larger hydrophobic surface compared to the isoxazole rings in analogues (e.g., 156324-47-9). This may improve target selectivity but reduce aqueous solubility .
  • Isoxazole-based analogues (e.g., 901397-84-0) exhibit higher similarity scores (0.94) due to shared sulfamoylphenylacetamide groups but lack the steric bulk from isopentyl and dimethyl substituents.

Substituent Effects :

  • The isopentyl group in the target compound likely enhances lipophilicity and membrane permeability, contrasting with polar substituents like the carboxylic acid in 795287-23-9, which may favor solubility but limit blood-brain barrier penetration .
  • Chlorinated analogues (e.g., 133071-57-5) demonstrate how halogenation can modulate electronic properties and binding kinetics, though at the expense of metabolic stability.

Hypothetical Pharmacological Profile

While direct biological data for the target compound are unavailable, extrapolation from analogues suggests:

  • Enzyme Inhibition: Sulfonamide derivatives (e.g., 156324-47-9) are known carbonic anhydrase inhibitors; the target compound’s larger heterocycle may shift selectivity toward serine proteases or kinases.
  • ADME Properties : The isopentyl group may prolong half-life via increased protein binding but could also elevate hepatotoxicity risks compared to smaller analogues like 901397-84-0.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing this compound, and what critical parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with the formation of the tetrahydrobenzo[b][1,4]oxazepin core, followed by sulfamoylation and acetylation. Critical steps include:

  • Core Formation : Cyclization under basic conditions (e.g., triethylamine) in solvents like dichloromethane or ethanol .
  • Sulfamoylation : Introduction of the sulfamoyl group via reaction with sulfamoyl chloride derivatives, requiring precise stoichiometry to avoid side products .
  • Purification : Column chromatography (silica gel) or recrystallization to achieve >95% purity, monitored by HPLC and NMR .
    • Key Parameters : Temperature control (20–60°C), solvent polarity, and catalyst selection (e.g., triethylamine vs. DMAP) significantly impact yield .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • Methodological Answer :

  • Structural Confirmation :
  • NMR Spectroscopy : 1H/13C NMR to verify connectivity and stereochemistry, particularly for the oxazepin ring and sulfamoyl group .
  • IR Spectroscopy : Identification of amide (C=O stretch ~1650 cm⁻¹) and sulfonamide (S=O stretch ~1350 cm⁻¹) functional groups .
  • Purity Assessment :
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities .
  • TLC : Pre-purification monitoring using silica gel plates and ethyl acetate/hexane mobile phases .

Q. What preliminary pharmacological activities have been reported, and what assays are used for screening?

  • Methodological Answer :

  • Vasopressin V2 Receptor Antagonism : Identified via radioligand binding assays using HEK293 cells expressing human V2 receptors. IC50 values are determined through competitive displacement studies .
  • Enzyme Inhibition : Screened against kinases or proteases using fluorogenic substrates (e.g., FRET-based assays) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess preliminary therapeutic potential .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve contradictions in yield and selectivity during sulfamoylation?

  • Methodological Answer :

  • DoE (Design of Experiments) : Use factorial designs to evaluate interactions between temperature, solvent (e.g., DCM vs. THF), and reagent ratios. For example, higher polarity solvents may favor sulfamoylation but increase hydrolysis byproducts .
  • In Situ Monitoring : ReactIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
  • Post-Hoc Analysis : LC-MS to identify side products (e.g., over-sulfonated derivatives) and refine reaction pathways .

Q. What computational strategies are effective for elucidating structure-activity relationships (SAR) and resolving conflicting biological data?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets like the V2 receptor. Compare binding poses of active vs. inactive analogs to identify critical residues .
  • QSAR Modeling : Use Gaussian-based DFT calculations to correlate electronic properties (e.g., HOMO/LUMO energies) with activity trends. Address contradictions by validating models against multiple datasets .
  • MD Simulations : GROMACS or AMBER to assess dynamic binding stability over 100+ ns trajectories, resolving discrepancies in static assay results .

Q. How can conflicting physicochemical data (e.g., solubility, melting point) be reconciled across studies?

  • Methodological Answer :

  • Standardized Protocols : Adopt USP guidelines for melting point determination (e.g., capillary method vs. DSC) and solubility testing (shake-flask vs. HPLC methods) .
  • Cross-Validation : Compare data with structurally similar compounds (e.g., N-(4-(N-(5-ethyl-...) derivatives) to identify trends in substituent effects .
  • Hybrid Experimental-Computational Approaches : Use COSMO-RS simulations to predict solubility in diverse solvents and validate with experimental measurements .

Q. What advanced purification techniques address challenges in isolating stereoisomers or polymorphs?

  • Methodological Answer :

  • Chiral HPLC : Utilize polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to resolve enantiomers .
  • Crystallization Screening : High-throughput platforms (e.g., Crystal16) to identify optimal solvents and conditions for isolating stable polymorphs .
  • Countercurrent Chromatography : Centrifugal partition chromatography (CPC) for large-scale separation of closely related impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.